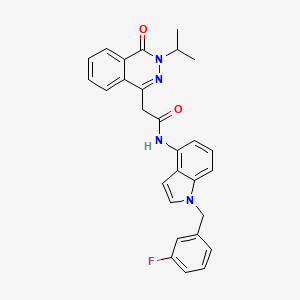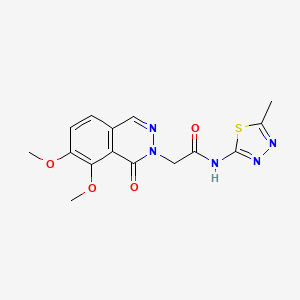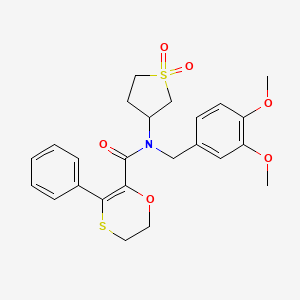![molecular formula C18H14ClN3O3S2 B15104902 2-(5-chloro-1H-indol-1-yl)-N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]acetamide](/img/structure/B15104902.png)
2-(5-chloro-1H-indol-1-yl)-N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-chloro-1H-indol-1-yl)-N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]acetamide is a complex organic compound that features a unique combination of indole and benzothiazole moieties. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-chloro-1H-indol-1-yl)-N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the indole and benzothiazole intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include chlorinating agents, sulfonylating agents, and various catalysts to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(5-chloro-1H-indol-1-yl)-N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary widely, but typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated version of the original compound.
Aplicaciones Científicas De Investigación
2-(5-chloro-1H-indol-1-yl)-N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]acetamide has a wide range of applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a probe or marker in various biological assays.
Medicine: Its unique structure could make it a candidate for drug development, particularly in targeting specific biological pathways.
Industry: It could be used in the development of new materials or as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism by which 2-(5-chloro-1H-indol-1-yl)-N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]acetamide exerts its effects is likely related to its ability to interact with specific molecular targets. These could include enzymes, receptors, or other proteins involved in key biological pathways. The exact pathways and targets would depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to 2-(5-chloro-1H-indol-1-yl)-N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]acetamide include:
- 2-(5-chloro-1H-indol-3-yl)ethan-1-amine
- (5-chloro-1H-indol-2-yl)methanol
- 5-chloro-2-(4-chloro-1H-1,2,3-triazol-1-yl)benzoic acid methyl ester
Uniqueness
What sets this compound apart is its unique combination of indole and benzothiazole moieties, which may confer distinct chemical and biological properties not found in other similar compounds
Propiedades
Fórmula molecular |
C18H14ClN3O3S2 |
|---|---|
Peso molecular |
419.9 g/mol |
Nombre IUPAC |
2-(5-chloroindol-1-yl)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)acetamide |
InChI |
InChI=1S/C18H14ClN3O3S2/c1-27(24,25)13-3-4-14-16(9-13)26-18(20-14)21-17(23)10-22-7-6-11-8-12(19)2-5-15(11)22/h2-9H,10H2,1H3,(H,20,21,23) |
Clave InChI |
PYYMKZOLBFKALE-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)CN3C=CC4=C3C=CC(=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2-Fluorophenyl)methoxy]-3-[4-(2-hydroxyethyl)piperazin-1-yl]propan-2-ol](/img/structure/B15104836.png)

![2-(2-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide](/img/structure/B15104844.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-1-(diphenylmethyl)-3-azetidinecarboxamide](/img/structure/B15104850.png)

![9-{[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]sulfanyl}-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaene](/img/structure/B15104864.png)
![(4E)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(3-hydroxyphenyl)-1-(2-methoxyethyl)pyrrolidine-2,3-dione](/img/structure/B15104869.png)
![3-chloro-N-[2-(2-methoxyphenoxy)ethyl]benzamide](/img/structure/B15104874.png)

![N-cycloheptyl-3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B15104884.png)
![4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[2-(pyridin-2-yl)ethyl]butanamide](/img/structure/B15104893.png)

![2-{[4-cyclopropyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2,5-dichlorothiophen-3-yl)ethan-1-one](/img/structure/B15104898.png)
![N-{4-[(1,3-benzothiazol-2-yl)methyl]phenyl}-2-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]piperazin-1-yl}propanamide](/img/structure/B15104905.png)
